2-(Trimethylsiloxy)pentafluoropropene
Overview
Description
2-(Trimethylsiloxy)pentafluoropropene is a chemical compound with the molecular formula C6H9F5OSi It is known for its unique structure, which includes a trimethylsiloxy group attached to a pentafluoropropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsiloxy)pentafluoropropene typically involves the reaction of trimethylchlorosilane with hexafluoropropene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Trimethylchlorosilane} + \text{Hexafluoropropene} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsiloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsiloxy)pentafluoropropene undergoes several types of chemical reactions, including:
Substitution Reactions: The trimethylsiloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the pentafluoropropene moiety can participate in addition reactions with various reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Catalysts such as palladium or platinum are often used in addition reactions to facilitate the process.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while addition reactions typically result in the formation of saturated compounds.
Scientific Research Applications
2-(Trimethylsiloxy)pentafluoropropene has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(Trimethylsiloxy)pentafluoropropene involves its interaction with various molecular targets and pathways. The trimethylsiloxy group can act as a protecting group in synthetic chemistry, while the pentafluoropropene moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can then undergo further transformations.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsiloxytrifluoropropene
- Trimethylsiloxyhexafluoropropene
- Trimethylsiloxyheptafluoropropene
Uniqueness
2-(Trimethylsiloxy)pentafluoropropene is unique due to its specific combination of a trimethylsiloxy group and a pentafluoropropene moiety. This combination imparts distinctive chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
trimethyl(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5OSi/c1-13(2,3)12-4(5(7)8)6(9,10)11/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPKDMICBDVEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=C(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451749 | |
Record name | Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53841-59-1 | |
Record name | [[2,2-Difluoro-1-(trifluoromethyl)ethenyl]oxy]trimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53841-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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